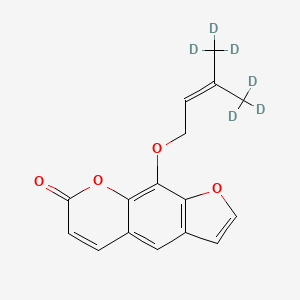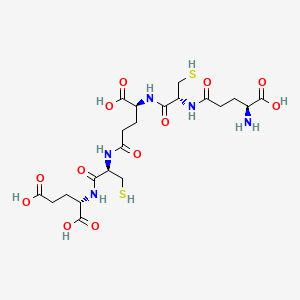
Iso-phytochelatin 2 (Glu)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iso-phytochelatin 2 (Glu) is a chelating peptide with the general structure (γ-Glu-Cys)n-Gly. It is induced by heavy metals in higher plants and fungi . This compound plays a crucial role in heavy metal detoxification by binding to metal ions and facilitating their sequestration in plant cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Iso-phytochelatin 2 (Glu) can be synthesized through peptide synthesis techniques. The synthesis involves the stepwise addition of amino acids, specifically glutamic acid, cysteine, and glycine, to form the desired peptide chain. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of Iso-phytochelatin 2 (Glu) involves large-scale peptide synthesis using automated peptide synthesizers. These machines can efficiently produce the peptide by sequentially adding amino acids under controlled conditions. The final product is then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Iso-phytochelatin 2 (Glu) primarily undergoes chelation reactions with heavy metal ions. This involves the formation of stable complexes between the peptide and metal ions, such as cadmium, lead, and arsenic .
Common Reagents and Conditions
The chelation reactions typically occur in the presence of heavy metal ions under physiological conditions. The peptide’s thiol and carboxyl groups play a crucial role in binding to the metal ions, forming stable complexes .
Major Products Formed
The major products formed from these reactions are metal-peptide complexes. These complexes are then transported into the vacuole of plant cells, where the metal ions are safely sequestered away from the cytosol .
Applications De Recherche Scientifique
Iso-phytochelatin 2 (Glu) has several scientific research applications:
Mécanisme D'action
Iso-phytochelatin 2 (Glu) exerts its effects through chelation of heavy metal ions. The peptide binds to metal ions via its thiol and carboxyl groups, forming stable complexes. These complexes are then transported into the vacuole of plant cells, where the metal ions are sequestered away from the cytosol . This mechanism helps protect the plant cells from metal toxicity and maintains metal homeostasis .
Comparaison Avec Des Composés Similaires
Iso-phytochelatin 2 (Glu) is similar to other phytochelatins, such as:
Phytochelatin: (γ-Glu-Cys)n-Gly, found in many organisms.
Homophytochelatin: (γ-Glu-Cys)n-Ala, found in legumes.
Desglycine phytochelatin: (γ-Glu-Cys)n, found in maize and yeasts.
Hydroxymethyl-phytochelatin: (γ-Glu-Cys)n-Ser, found in grasses.
Iso-phytochelatin 2 (Glu) is unique due to its specific amino acid sequence and its ability to bind to a wide range of heavy metal ions .
Propriétés
Formule moléculaire |
C21H33N5O12S2 |
|---|---|
Poids moléculaire |
611.6 g/mol |
Nom IUPAC |
(2S)-2-[[(2R)-2-[[(4S)-4-[[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-4-carboxybutanoyl]amino]-3-sulfanylpropanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C21H33N5O12S2/c22-9(19(33)34)1-4-14(27)23-12(7-39)17(31)25-10(20(35)36)2-5-15(28)24-13(8-40)18(32)26-11(21(37)38)3-6-16(29)30/h9-13,39-40H,1-8,22H2,(H,23,27)(H,24,28)(H,25,31)(H,26,32)(H,29,30)(H,33,34)(H,35,36)(H,37,38)/t9-,10-,11-,12-,13-/m0/s1 |
Clé InChI |
MUIHHKRFEPPVJI-VLJOUNFMSA-N |
SMILES isomérique |
C(CC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)O)[C@@H](C(=O)O)N |
SMILES canonique |
C(CC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NC(CCC(=O)O)C(=O)O)C(=O)O)C(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


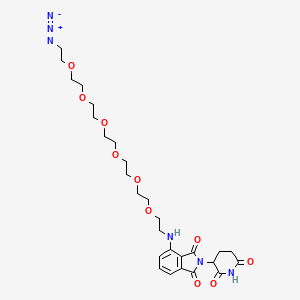
![1-[(3R)-3-[1-[4-(2,3-difluorophenoxy)phenyl]-4-fluoropyrazolo[3,4-c]pyridin-3-yl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B12379351.png)
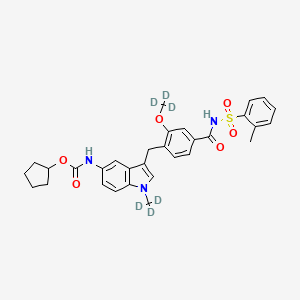

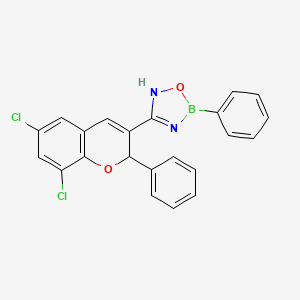
![Benzenesulfonic acid, 3-[2-[2-hydroxy-3-[[(2-methylphenyl)amino]carbonyl]-1-naphthalenyl]diazenyl]-4-methoxy-, 4-nitrophenyl ester](/img/structure/B12379381.png)
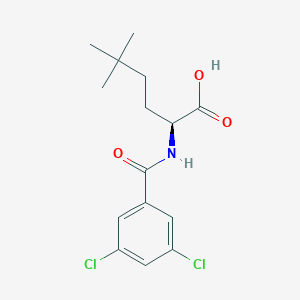
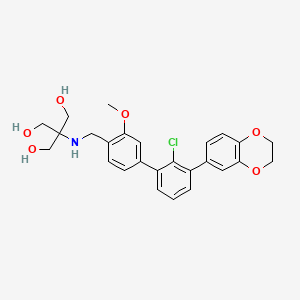
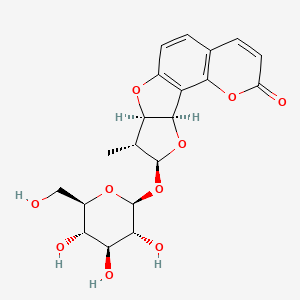
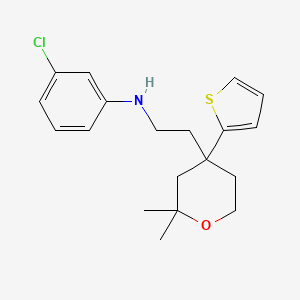

![1-[[3-[4-(cyclopropanecarbonyl)piperazin-1-yl]phenyl]methyl]-5-methyl-N-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxamide](/img/structure/B12379429.png)

